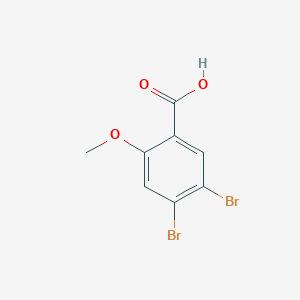
(5-Methoxy-2-n-propyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methoxy-2-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-2-n-propyloxyphenyl)zinc bromide typically involves the reaction of 5-methoxy-2-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
5-methoxy-2-n-propyloxyphenyl bromide+Zn→(5-methoxy-2-n-propyloxyphenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(5-methoxy-2-n-propyloxyphenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-methoxy-2-n-propyloxyphenyl)zinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which (5-methoxy-2-n-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent formation of biaryl compounds.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-dimethyl-4-n-propyloxyphenyl)zinc bromide
- (2-ethoxy-2-oxo-ethyl)zinc bromide
Uniqueness
(5-methoxy-2-n-propyloxyphenyl)zinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers better yields and selectivity in the formation of biaryl compounds, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C10H13BrO2Zn |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methoxy-4-propoxybenzene-5-ide |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-3-8-12-10-6-4-9(11-2)5-7-10;;/h4-6H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PWLHJCVNHMDIEB-UHFFFAOYSA-M |
SMILES canónico |
CCCOC1=[C-]C=C(C=C1)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)











![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)

